Congo red,IND

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

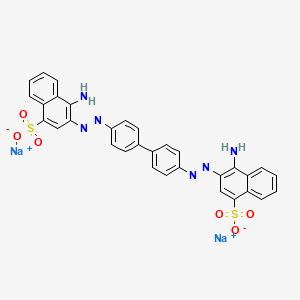

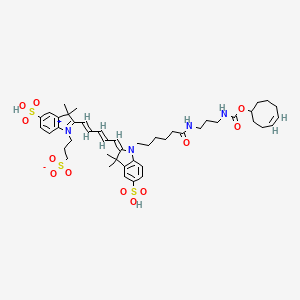

Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble and yields a red colloidal solution, with greater solubility in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .

Vorbereitungsmethoden

Congo red is prepared by azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The synthetic route involves the following steps:

Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) derivative.

Coupling Reaction: The bis(diazonium) derivative is then coupled with naphthionic acid under alkaline conditions to form Congo red.

Industrial production methods have largely been abandoned due to the carcinogenic nature of benzidine derivatives .

Analyse Chemischer Reaktionen

Congo red undergoes several types of chemical reactions:

Acid-Base Reactions: Congo red acts as an acid-base indicator, turning blue below pH 3.0 and red above pH 5.0.

Oxidation and Reduction: Congo red can be reduced to its corresponding amines under strong reducing conditions.

Substitution Reactions: The azo groups in Congo red can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include acids, bases, and reducing agents. Major products formed from these reactions include the corresponding amines and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Congo red has a wide range of scientific research applications:

Histology and Microscopy: It is used for staining tissues, particularly for detecting amyloid fibrils in histological samples

Biological Research: Congo red is used to study protein aggregation and to stabilize protein structures in various biological assays.

Chemical Research: It serves as a pH indicator and is used in various chemical reactions to study reaction mechanisms.

Industrial Applications: Although its use in textiles has declined, Congo red is still used in some industrial processes for staining and as a pH indicator.

Wirkmechanismus

Congo red exerts its effects primarily through its ability to bind to amyloid fibrils and other protein aggregates. The binding mechanism involves hydrophobic interactions and hydrogen bonding, which stabilize the protein structures . Congo red can also act as a supramolecular carrier for other compounds, enhancing their bioavailability and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Congo red is unique among azo dyes due to its specific binding to amyloid fibrils and its use as a pH indicator. Similar compounds include:

- Congo rubine

- Congo corinth

- Brilliant Congo

- Congo orange

- Congo brown

- Congo blue

These compounds share similar azo structures but differ in their specific applications and properties .

Congo red’s unique properties, such as its ability to bind to amyloid fibrils and its use as a pH indicator, make it distinct from other azo dyes.

Eigenschaften

Molekularformel |

C32H22N6Na2O6S2 |

|---|---|

Molekulargewicht |

696.7 g/mol |

IUPAC-Name |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI-Schlüssel |

IQFVPQOLBLOTPF-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)